molecular formula C15H18N2O3 B11826879 tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate

tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate

Cat. No.: B11826879
M. Wt: 274.31 g/mol
InChI Key: QHPWDCZHYIYBRV-QPJJXVBHSA-N
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Description

tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate: is a synthetic organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a tert-butyl ester group and an acrylate moiety, which contribute to its reactivity and potential utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate typically involves multi-step organic reactions. One common approach is the condensation of a suitable naphthyridine precursor with an acrylate derivative under basic or acidic conditions. The reaction may require the use of catalysts, solvents, and specific temperature controls to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and purity. Advanced purification techniques, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the acrylate moiety to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound’s naphthyridine core is of interest in medicinal chemistry due to its potential biological activities. It may be investigated for its antimicrobial, antiviral, or anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydroquinolin-3-yl)acrylate
  • tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydroisoquinolin-3-yl)acrylate

Uniqueness

Compared to similar compounds, tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate may exhibit unique reactivity and biological activity due to the presence of the naphthyridine ring. This structural feature can influence its chemical behavior and interactions with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl (E)-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-13(19)7-4-10-8-11-5-6-12(18)17-14(11)16-9-10/h4,7-9H,5-6H2,1-3H3,(H,16,17,18)/b7-4+

InChI Key

QHPWDCZHYIYBRV-QPJJXVBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC2=C(NC(=O)CC2)N=C1

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC2=C(NC(=O)CC2)N=C1

Origin of Product

United States

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